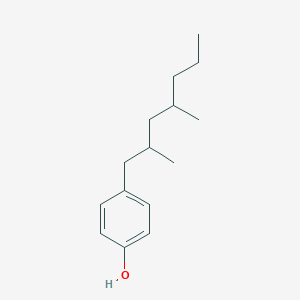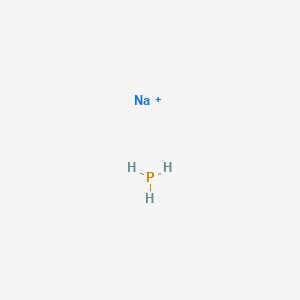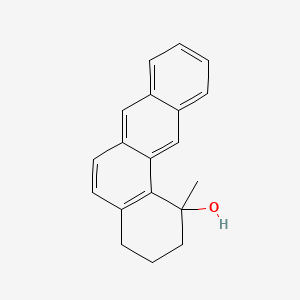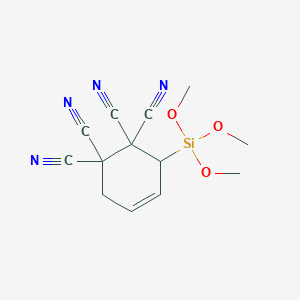![molecular formula C9H17ClO5 B14350060 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate CAS No. 90948-78-0](/img/structure/B14350060.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is an organic compound with the molecular formula C9H17ClO5 It is a derivative of chloroacetic acid and is characterized by the presence of a chloroacetate group attached to a triethylene glycol monomethyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-[2-(2-Methoxyethoxy)ethoxy]ethanol+Chloroacetyl chloride→2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method also allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and chloroacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymeric materials with specific properties, such as improved solubility and flexibility.
Bioconjugation: The chloroacetate group can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate primarily involves its reactivity as an electrophile. The chloroacetate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and bioconjugation applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate: This compound is similar in structure but contains an acetate group instead of a chloroacetate group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound lacks the chloroacetate group and is used as a solvent and intermediate in organic synthesis.
Triethylene glycol monomethyl ether: This compound is a simpler analog and is used as a solvent and intermediate in various chemical processes.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is unique due to the presence of both a chloroacetate group and a triethylene glycol monomethyl ether moiety. This combination imparts specific reactivity and solubility properties, making it valuable in specialized applications.
Propiedades
Número CAS |
90948-78-0 |
|---|---|
Fórmula molecular |
C9H17ClO5 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
Clave InChI |
WFLUSTIVXPJRIP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)

![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
